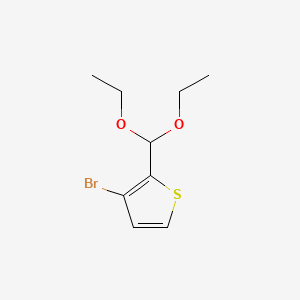
3-ブロモ-2-(ジエトキシメチル)チオフェン
概要
説明
3-Bromo-2-(diethoxymethyl)thiophene is an organobromide compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position and a diethoxymethyl group at the second position on the thiophene ring
科学的研究の応用
3-Bromo-2-(diethoxymethyl)thiophene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of conductive polymers and organic semiconductors, which are used in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
作用機序
Target of Action
3-Bromo-2-(diethoxymethyl)thiophene is an organobromide compound that belongs to the class of thiophene derivatives.
Pharmacokinetics
. These properties are crucial for understanding the bioavailability of the compound.
Action Environment
. It’s important to note that factors such as temperature, pH, and presence of other compounds can potentially affect the action of chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(diethoxymethyl)thiophene typically involves the bromination of 2-(diethoxymethyl)thiophene. One common method is the reaction of 2-(diethoxymethyl)thiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 3-Bromo-2-(diethoxymethyl)thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-(diethoxymethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the diethoxymethyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Substitution Products: New thiophene derivatives with various substituents replacing the bromine atom.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Thiophene derivatives with modified functional groups.
類似化合物との比較
Similar Compounds
3-Bromothiophene: Lacks the diethoxymethyl group and is used in similar substitution reactions.
2-Bromo-3-methylthiophene: Contains a methyl group instead of the diethoxymethyl group and exhibits different reactivity patterns.
2-(Diethoxymethyl)thiophene: Lacks the bromine atom and is used as a precursor in the synthesis of 3-Bromo-2-(diethoxymethyl)thiophene.
Uniqueness
3-Bromo-2-(diethoxymethyl)thiophene is unique due to the presence of both the bromine atom and the diethoxymethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties.
特性
IUPAC Name |
3-bromo-2-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-7(10)5-6-13-8/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDBERHEOAJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CS1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427443 | |
| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34042-95-0 | |
| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















